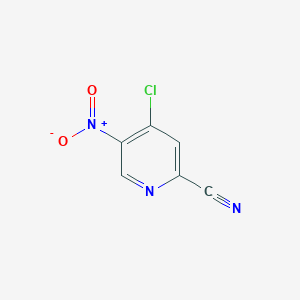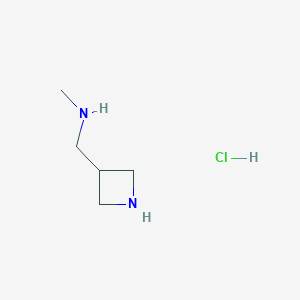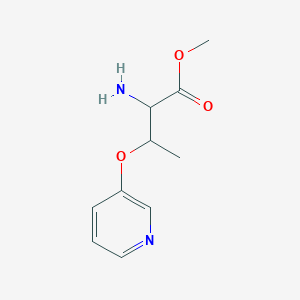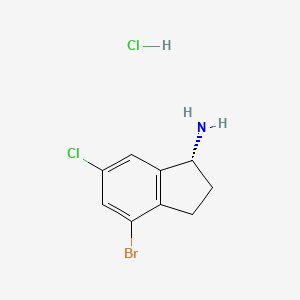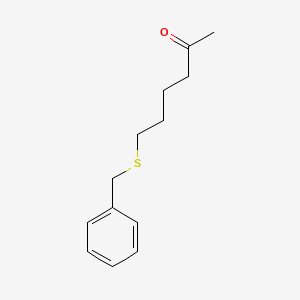
6-(Benzylthio)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylthio)hexan-2-one is an organic compound with the molecular formula C13H18OS It is characterized by the presence of a benzylthio group attached to a hexan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylthio)hexan-2-one typically involves the reaction of 6-chlorohexan-2-one with benzylthiol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzylthio)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the hexan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted hexan-2-one derivatives.
Scientific Research Applications
6-(Benzylthio)hexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential binding affinity with biological macromolecules.
Medicine: Research into its potential therapeutic applications, such as its role as a precursor for drug development, is ongoing.
Industry: It may be used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Benzylthio)hexan-2-one largely depends on its interaction with specific molecular targets. For instance, in biological systems, the benzylthio group may interact with thiol-containing enzymes, potentially inhibiting their activity. The carbonyl group in the hexan-2-one moiety can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Hexanone: A simple ketone with a similar hexan-2-one backbone but lacking the benzylthio group.
6-Chlorohexan-2-one: A precursor in the synthesis of 6-(Benzylthio)hexan-2-one, featuring a chloro group instead of the benzylthio group.
Benzylthiol: A compound containing the benzylthio group but lacking the hexan-2-one backbone.
Uniqueness: this compound is unique due to the presence of both the benzylthio and hexan-2-one moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
6-benzylsulfanylhexan-2-one |
InChI |
InChI=1S/C13H18OS/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-4,8-9H,5-7,10-11H2,1H3 |
InChI Key |
WMNGNLUDKNYTJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCSCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)

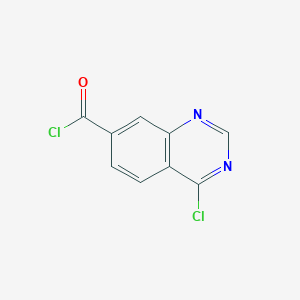
![4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
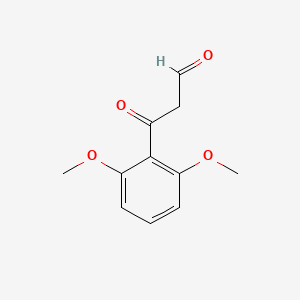
![6,6',6'',6'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayl)tetrakis(2-naphthoic acid)](/img/structure/B13646831.png)
